molecular formula C7H9NO2 B3135913 1-(Pyridin-3-YL)ethane-1,2-diol CAS No. 40594-83-0

1-(Pyridin-3-YL)ethane-1,2-diol

Cat. No.: B3135913
CAS No.: 40594-83-0
M. Wt: 139.15 g/mol
InChI Key: POGQHJYTFDLAEG-UHFFFAOYSA-N
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Description

1-(Pyridin-3-YL)ethane-1,2-diol is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol It is characterized by the presence of a pyridine ring attached to an ethane-1,2-diol moiety

Biochemical Analysis

Biochemical Properties

1-Pyridin-3-yl-ethane-1,2-diol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can modulate the enzyme’s activity.

Cellular Effects

1-Pyridin-3-yl-ethane-1,2-diol has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 1-Pyridin-3-yl-ethane-1,2-diol involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity, and may also interact with other proteins, influencing their function . These interactions can lead to changes in gene expression, affecting various cellular processes. For instance, binding to specific transcription factors can alter their activity, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Pyridin-3-yl-ethane-1,2-diol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 1-Pyridin-3-yl-ethane-1,2-diol can degrade over time, which may affect its long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular processes, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of 1-Pyridin-3-yl-ethane-1,2-diol can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, toxic or adverse effects may be observed, indicating the importance of determining the appropriate dosage for experimental and therapeutic purposes.

Metabolic Pathways

1-Pyridin-3-yl-ethane-1,2-diol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of key metabolites. These interactions can have downstream effects on cellular energy production and overall metabolism.

Transport and Distribution

Within cells and tissues, 1-Pyridin-3-yl-ethane-1,2-diol is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of the compound is crucial for determining its bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 1-Pyridin-3-yl-ethane-1,2-diol can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the mitochondria could affect cellular energy production, while localization to the nucleus could influence gene expression. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic targets.

Preparation Methods

The synthesis of 1-(Pyridin-3-YL)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

1-(Pyridin-3-YL)ethane-1,2-diol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridineethanol derivatives.

Scientific Research Applications

1-(Pyridin-3-YL)ethane-1,2-diol has several scientific research applications:

Comparison with Similar Compounds

1-(Pyridin-3-YL)ethane-1,2-diol can be compared with other similar compounds, such as:

    1-(Pyridin-2-YL)ethane-1,2-diol: This compound has a pyridine ring attached at the 2-position instead of the 3-position. The difference in substitution position can lead to variations in chemical reactivity and biological activity.

    1-(Pyridin-4-YL)ethane-1,2-diol: Similar to the 2-substituted derivative, this compound has the pyridine ring attached at the 4-position.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-pyridin-3-ylethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,7,9-10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQHJYTFDLAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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